molecular formula C24H39BrO2 B12639885 Hexadecyl 4-(bromomethyl)benzoate CAS No. 920982-13-4

Hexadecyl 4-(bromomethyl)benzoate

Cat. No.: B12639885
CAS No.: 920982-13-4
M. Wt: 439.5 g/mol
InChI Key: XVNWYQLRCHJICQ-UHFFFAOYSA-N
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Description

Hexadecyl 4-(bromomethyl)benzoate is an organic compound with the molecular formula C24H39BrO2 It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a hexadecyl group, and the hydrogen atom of the methyl group is replaced by a bromine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexadecyl 4-(bromomethyl)benzoate can be synthesized through the esterification of 4-(bromomethyl)benzoic acid with hexadecanol. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in a solvent such as dichloromethane (CH2Cl2). The reaction is carried out at room temperature and yields the desired ester after purification .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: Hexadecyl 4-(bromomethyl)benzoate primarily undergoes substitution reactions due to the presence of the bromomethyl group. This group is highly reactive and can be replaced by various nucleophiles.

Common Reagents and Conditions:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides under mild conditions. For example, reacting with sodium azide (NaN3) in dimethylformamide (DMF) can yield the corresponding azide derivative.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Major Products Formed:

    Azide Derivative: Formed by substitution with sodium azide.

    Alcohol: Formed by reduction of the bromomethyl group.

Scientific Research Applications

Hexadecyl 4-(bromomethyl)benzoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the preparation of functionalized benzoates.

    Materials Science: The compound can be used in the development of novel materials with specific properties, such as surfactants or liquid crystals.

    Biological Studies: It may be used in the synthesis of biologically active molecules, including potential pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of Hexadecyl 4-(bromomethyl)benzoate is primarily based on its ability to undergo nucleophilic substitution reactions The bromomethyl group is a good leaving group, making the compound reactive towards nucleophiles

Comparison with Similar Compounds

    Methyl 4-(bromomethyl)benzoate: Similar structure but with a methyl ester instead of a hexadecyl ester.

    Ethyl 4-(bromomethyl)benzoate: Similar structure but with an ethyl ester instead of a hexadecyl ester.

Uniqueness: Hexadecyl 4-(bromomethyl)benzoate is unique due to the presence of the long hexadecyl chain, which imparts different physical and chemical properties compared to its shorter-chain analogs. This long chain can influence the compound’s solubility, melting point, and reactivity, making it suitable for specific applications in materials science and organic synthesis.

Properties

CAS No.

920982-13-4

Molecular Formula

C24H39BrO2

Molecular Weight

439.5 g/mol

IUPAC Name

hexadecyl 4-(bromomethyl)benzoate

InChI

InChI=1S/C24H39BrO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-27-24(26)23-18-16-22(21-25)17-19-23/h16-19H,2-15,20-21H2,1H3

InChI Key

XVNWYQLRCHJICQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCOC(=O)C1=CC=C(C=C1)CBr

Origin of Product

United States

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